N-ブチルフタリミド

概要

説明

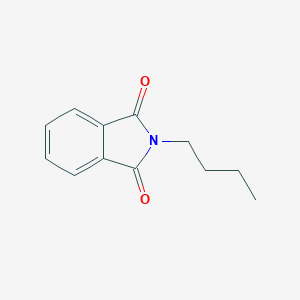

N-Butylphthalimide, with the chemical formula C12H13NO2, is a compound characterized by its butyl and phthalimide functional groups . This compound is known for its applications in various chemical processes, including its potential use as a corrosion inhibitor and as a precursor in the synthesis of pharmaceutical compounds .

科学的研究の応用

Antifungal and Anti-Biofilm Properties

Recent studies have highlighted the antifungal potential of N-Butylphthalimide against various Candida species, which are known to cause significant infections in humans. The following points summarize key findings related to its antifungal applications:

- Minimum Inhibitory Concentration : NBP exhibited a minimum inhibitory concentration (MIC) of 100 µg/ml against Candida albicans and Candida parapsilosis. Additionally, it showed dose-dependent inhibition of biofilm formation at sub-inhibitory concentrations ranging from 10 to 50 µg/ml .

- Broad Spectrum Activity : Beyond Candida, NBP effectively inhibited biofilm formation in other pathogens such as Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus . This broad-spectrum activity suggests its potential as a therapeutic agent against polymicrobial infections.

- Mechanism of Action : The compound was found to significantly downregulate the expression of genes associated with hyphal growth and biofilm formation, such as ECE1, HWP1, and UME6. Live cell imaging and scanning electron microscopy confirmed alterations in colony morphology and reduced cell aggregation following NBP treatment .

Neuroprotective Effects

N-Butylphthalimide has been investigated for its neuroprotective effects, particularly in the context of cognitive impairment:

- Clinical Trials : A meta-analysis of six randomized clinical trials involving 851 patients indicated that NBP significantly improved cognitive function compared to control treatments. It was particularly effective in enhancing scores on cognitive assessment tools while reducing symptoms associated with Alzheimer's disease .

- Mechanisms : The neuroprotective effects are attributed to multiple mechanisms, including the reduction of oxidative stress, modulation of mitochondrial function, and inhibition of apoptosis. These properties make NBP a candidate for further research into treatments for neurodegenerative diseases .

Organic Synthesis Applications

In organic chemistry, N-Butylphthalimide serves as an important intermediate for synthesizing various compounds:

- Synthesis Methodology : A notable method for preparing NBP involves reacting phthalic anhydride with n-butylamine in the presence of a phase transfer catalyst. This environmentally friendly process yields high production efficiency with minimal waste .

- Use in Dye and Pharmaceutical Industries : NBP is utilized as a precursor for synthesizing dyes, pharmaceuticals, and other specialty chemicals due to its reactivity and stability .

Toxicological Assessments

The safety profile of N-Butylphthalimide has been evaluated using various models:

- Toxicity Studies : In nematode models (C. elegans), mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml. Additionally, toxicological fitness was assessed through plant seed germination studies using Brassica rapa .

Case Study Summary Table

作用機序

Target of Action

N-Butylphthalimide (NBP) is a synthetic compound that has been found to have significant effects on various biological targets. It has been shown to have potent antifungal, anti-biofilm, and anti-hyphal properties against Candida species . The primary targets of NBP are the biofilms and hyphae of Candida species, which are responsible for causing candidiasis, a common fungal infection in humans .

Mode of Action

NBP interacts with its targets by inhibiting the formation of biofilms and hyphae in Candida species. It has been found to be the most potent among N-substituted phthalimides, with a minimum inhibitory concentration (MIC) of 100 µg/ml . It dose-dependently inhibits biofilm at sub-inhibitory concentrations (10–50 µg/ml) in both fluconazole-resistant and fluconazole-sensitive Candida albicans and Candida parapsilosis . Furthermore, NBP markedly inhibits the hyphal formation and cell aggregation of C. albicans and alters its colony morphology in a dose-dependent manner .

Biochemical Pathways

NBP affects several biochemical pathways. It has been found to significantly downregulate the expression of important hyphal- and biofilm-associated genes, such as ECE1, HWP1, and UME6 . This suggests that NBP may interfere with the gene expression pathways that regulate the morphogenesis and biofilm formation of Candida species. Additionally, NBP has been found to activate the Nrf2 pathway, which plays a crucial role in mitigating oxidative stress and inflammation .

Pharmacokinetics

It is known that nbp undergoes extensive metabolism in humans . The major metabolites in human plasma were 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP . The AUC (Area Under the Curve) of metabolites was much larger than that of NBP, indicating that NBP is extensively metabolized in the body .

Result of Action

The molecular and cellular effects of NBP’s action are primarily its antifungal and anti-biofilm activities. It effectively inhibits biofilm formation in various pathogens, including uropathogenic Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Vibrio parahaemolyticus . It also significantly reduces the richness and diversity of the intestinal microbiota . At the molecular level, NBP activates the Nrf2 pathway, reducing oxidative stress and inflammation .

Action Environment

The action, efficacy, and stability of NBP can be influenced by various environmental factors. For instance, the presence of antibiotics can affect the intestinal microbiota, which in turn can influence the pharmacokinetics of NBP . Furthermore, the efficacy of NBP can be affected by the specific strain of Candida species, as well as their resistance or sensitivity to other antifungal agents .

生化学分析

Biochemical Properties

N-Butylphthalimide has been found to interact with various biomolecules, particularly those involved in angiogenesis . It stimulates angiogenesis by inducing the production of angiogenic growth factors VEGFA and CD31 . The compound also increases the tubule formation rate and migration capability of human umbilical vein endothelial cells .

Cellular Effects

N-Butylphthalimide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by upregulating the expression of the hedgehog signaling pathway . This upregulation leads to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-Butylphthalimide exerts its effects through binding interactions with biomolecules and changes in gene expression . It activates the transcription factor Gli1, which is a key regulator of the hedgehog signaling pathway . This activation leads to increased production of angiogenic growth factors and enhanced angiogenesis .

準備方法

Synthetic Routes and Reaction Conditions: N-Butylphthalimide can be synthesized through a reaction between phthalic anhydride and n-butylamine. The process involves the following steps :

Charging Reaction Step: Phthalic anhydride and n-butylamine are used as raw materials, with water as the solvent. The reaction is carried out under reflux conditions at a temperature range of 100-160°C for 0.5-20 hours in the presence of a phase transfer catalyst.

Cooling Separation Step: After the reaction is complete, the mixture is cooled to 55-65°C, allowed to stand and separate. The resulting product is a slight yellow oily liquid, which is N-Butylphthalimide.

Industrial Production Methods: The industrial production of N-Butylphthalimide follows a similar process but is optimized for larger scale production. The use of phase transfer catalysts and controlled reaction conditions ensures high production efficiency and environmental friendliness .

化学反応の分析

Types of Reactions: N-Butylphthalimide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phthalimide group.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phthalimides .

類似化合物との比較

N-Butylphthalimide can be compared with other phthalimide derivatives such as N-Isopropylphthalimide, N-Hydroxyphthalimide, and N-(2-Bromoethyl)phthalimide . These compounds share similar structural features but differ in their specific functional groups and applications. For instance:

N-Isopropylphthalimide: Used in organic synthesis and as a reagent in various chemical reactions.

N-Hydroxyphthalimide: Known for its use as a catalyst in oxidation reactions.

N-(2-Bromoethyl)phthalimide: Employed in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

N-Butylphthalimide stands out due to its unique combination of butyl and phthalimide groups, which provide versatility in its applications across different fields .

生物活性

N-Butylphthalimide (NBP), a member of the phthalimide family, has garnered attention in recent years due to its diverse biological activities. This article delves into the antifungal, anti-biofilm, and potential therapeutic effects of NBP, supported by various studies and findings.

- Molecular Formula : C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- CAS Number : 1515-72-6

Antifungal Activity

Recent research has highlighted the antifungal properties of NBP, particularly against various Candida species, which are significant pathogens in human infections. A study conducted by Kushwaha et al. (2024) demonstrated that NBP exhibited a minimum inhibitory concentration (MIC) of 100 µg/ml against Candida albicans and Candida parapsilosis, showing potent antifungal activity. The compound also inhibited biofilm formation and hyphal development, which are crucial for the virulence of these fungi.

Table 1: Antifungal Activity of N-Butylphthalimide

| Pathogen | MIC (µg/ml) | Biofilm Inhibition | Hyphal Formation Inhibition |

|---|---|---|---|

| Candida albicans | 100 | Yes | Yes |

| Candida parapsilosis | 100 | Yes | Yes |

| Escherichia coli | Not specified | Yes | Not applicable |

| Staphylococcus aureus | Not specified | Yes | Not applicable |

The mechanism underlying the antifungal activity of NBP involves the downregulation of key genes associated with biofilm formation and hyphal growth. Specifically, genes such as ECE1, HWP1, and UME6 were significantly inhibited upon treatment with NBP, leading to reduced virulence in Candida species. Additionally, live cell imaging and scanning electron microscopy confirmed alterations in colony morphology and reduced cell aggregation in treated organisms .

Anti-Biofilm Properties

Biofilms pose a significant challenge in treating infections due to their resistance to conventional therapies. The ability of NBP to disrupt biofilm formation was highlighted in studies involving polymicrobial biofilms composed of Staphylococcus epidermidis and Candida albicans. The compound demonstrated dose-dependent inhibition of biofilm development at sub-inhibitory concentrations (10–50 µg/ml) .

Toxicological Studies

While exploring its therapeutic potential, it is essential to consider the toxicity profile of NBP. In nematode models (C. elegans), mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml, indicating that while NBP is effective against pathogens, careful consideration must be given to its safety profile .

Case Studies and Research Findings

- Kushwaha et al. (2024) : This study established the antifungal efficacy of six N-substituted phthalimides, identifying NBP as the most potent derivative against fluconazole-resistant strains of Candida. The research included comprehensive assessments using molecular techniques such as qRT-PCR to evaluate gene expression changes induced by NBP treatment .

- Neuroprotective Potential : Although primarily focused on antifungal activity, emerging studies suggest that derivatives of phthalimides may possess neuroprotective properties. Research indicates potential applications in treating neurodegenerative diseases, although specific studies on NBP are still limited .

- Biotransformation Studies : Investigations into the metabolic pathways of phthalide derivatives have shown that biotransformation can enhance their biological activities. For instance, metabolites derived from 3-n-butylphthalide were found to inhibit monoamine oxidase A (MAO-A), suggesting additional therapeutic avenues for mental health disorders .

特性

IUPAC Name |

2-butylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKDEVCJRCPTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044591 | |

| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1515-72-6 | |

| Record name | N-Butylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyl-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TH1DKT35E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。